Cas no 74436-00-3 (Cyclosporin G)

Cyclosporin G 化学的及び物理的性質
名前と識別子
-
- Cyclosporin G (9CI)
- Cyclosporin G
- Geclosporin
- (3R,4R)-3-Hydroxy-N-methyl-5-[(E)-1-propenyl]-cyclo(L-Leu-L-Nva-Sar-N-methyl-L-Leu-L-Val-N-methyl-L-Leu-L-Ala-D-Ala-N-methyl-L-Leu-N-methyl-L-Leu-N-methyl-L-Val-)
- Cyclo(((2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoyl)-L-norvalyl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl)
- Cyclosporin A,7-L-norvaline
- (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
- Cyclosporin-g
- CYCLOSPORIN G [MI]
- CYCLO((2S,3R,4R,6E)-3-HYDROXY-4-METHYL-2-(METHYLAMINO)-6-OCTENOYL-L-NORVALYL-N-METHYLGLYCYL-N-METHYL-L-LEUCYL-L-VALYL-N-METHYL-L-LEUCYL-L-ALANYL-D-ALANYL-N-METHYL-L-LEUCYL-N-METHYL-L-LEUCYL-N-METHYL-L-VALYL)
- BC171087
- CYCLO(L-ALANYL-D-ALANYL-N-METHYL-L-LEUCYL-N-METHYL-L-LEUCYL-N-METHYL-L-VALYL-(3R,4R,6E)-6,7-DIDEHYDRO-3-HYDROXY-N,4-DIMETHYL-L-2-AMINOOCTANOYL-L-NORVALYL-N-METHYLGLYCYL-N-METHYL-L-LEUCYL-L-VALYL-N-METHYL-L-LEUCYL)
- SCHEMBL2110698
- UNII-UA3JNW70T9
- cyclosporine G
- 2-norVal-cyclosporin
- BDBM50422041
- CHEMBL2107422
- SDZ37325
- Geclosporin [INN]
- 74436-00-3
- UA3JNW70T9
- Cyclosporin A, 7-L-norvaline-
- SDZ-37-325
- EX-A2493
- OG37325
- Q27290967
- OG-37-325
- (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methyl-hex-4-enyl]-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
- 4-(5-Formyl-thiazol-2-yl)-piperazine-1-carboxylicacidtert-butylester
-
- MDL: MFCD00867600
- インチ: InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1
- InChIKey: ZMKGDQSIRSGUDJ-VSROPUKISA-N
- SMILES: CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
計算された属性
- 精确分子量: 1215.86000
- 同位素质量: 1215.85701808g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 12
- 重原子数量: 86
- 回転可能化学結合数: 16
- 複雑さ: 2340
- 共价键单元数量: 1
- 原子立体中心数の決定: 12
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 279Ų
- XLogP3: 7.9
じっけんとくせい
- ゆうかいてん: 196-197°
- PSA: 278.80000
- LogP: 4.53960
- 比旋光度: D20 -245° (c = 1.0 in chloroform); D20 -191° (c = 1.04 in methanol)
Cyclosporin G Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D593170-25mg |
Cyclosporin G |
74436-00-3 | 98% | 25mg |
$795 | 2024-05-24 | |
TRC | C990143-50mg |
Cyclosporin G |
74436-00-3 | 50mg |
$ 3054.00 | 2023-09-08 | ||
TRC | C990143-10mg |
Cyclosporin G |
74436-00-3 | 10mg |
$ 679.00 | 2023-09-08 | ||
eNovation Chemicals LLC | D593170-100mg |
Cyclosporin G |
74436-00-3 | 98% | 100mg |
$1585 | 2023-05-14 | |
eNovation Chemicals LLC | D593170-10mg |
Cyclosporin G |
74436-00-3 | 98% | 10mg |
$435 | 2023-05-14 | |
A2B Chem LLC | AH21116-5mg |
Geclosporin |
74436-00-3 | ≥90% by HPLC | 5mg |
$699.00 | 2024-04-19 | |
eNovation Chemicals LLC | D593170-25mg |
Cyclosporin G |
74436-00-3 | 98% | 25mg |
$795 | 2025-02-20 | |
TRC | C990143-5mg |
Cyclosporin G |
74436-00-3 | 5mg |
$ 570.00 | 2022-06-06 | ||
eNovation Chemicals LLC | D593170-50mg |
Cyclosporin G |
74436-00-3 | 98% | 50mg |
$1295 | 2023-05-14 | |
eNovation Chemicals LLC | D593170-25mg |
Cyclosporin G |
74436-00-3 | 98% | 25mg |
$795 | 2025-02-27 |
Cyclosporin G 関連文献
-
1. Back matter
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
Cyclosporin Gに関する追加情報
Cyclosporin G: A Comprehensive Overview
Cyclosporin G, also known by its CAS No 74436-00-3, is a naturally occurring cyclic peptide that has garnered significant attention in the fields of immunology and pharmacology. This compound is part of the cyclosporine family, which is renowned for its immunosuppressive properties. Recent studies have further elucidated its mechanisms of action and potential therapeutic applications, making it a subject of intense research interest.
Cyclosporin G was first isolated from the fungus Beauveria nivea, and its structure consists of a cyclic arrangement of amino acids. The compound's unique structure contributes to its ability to modulate cellular signaling pathways, particularly those involving calcineurin. Calcineurin is a phosphatase enzyme that plays a critical role in T-cell activation, making Cyclosporin G a promising candidate for immunomodulatory therapies.
Recent advancements in bioinformatics and structural biology have allowed researchers to map the three-dimensional structure of Cyclosporin G with unprecedented precision. This has led to a deeper understanding of how the compound interacts with its target proteins, paving the way for the development of more effective derivatives. For instance, studies published in 2023 have highlighted the potential of Cyclosporin G in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis by selectively inhibiting pro-inflammatory cytokines.
In addition to its immunosuppressive effects, Cyclosporin G has shown promise in oncology research. Preclinical trials have demonstrated that this compound can enhance the efficacy of chemotherapy by modulating the tumor microenvironment. Specifically, it has been found to inhibit the proliferation of cancer cells while sparing healthy tissue, which is a significant advantage over traditional chemotherapeutic agents.
The pharmacokinetics of Cyclosporin G have also been extensively studied. Research indicates that the compound exhibits favorable bioavailability when administered orally, although its metabolism and excretion pathways are still under investigation. Understanding these aspects is crucial for optimizing dosing regimens and minimizing adverse effects in clinical settings.
Moreover, Cyclosporin G has been explored as a potential agent in regenerative medicine. Studies suggest that it may promote tissue repair by stimulating the activity of mesenchymal stem cells. This property could have implications for treating conditions such as chronic wounds and degenerative diseases.
Despite its numerous potential applications, Cyclosporin G is not without challenges. One major concern is its potential for inducing immunosuppression-related side effects, such as increased susceptibility to infections. However, ongoing research aims to mitigate these risks through targeted delivery systems and structural modifications.
In conclusion, Cyclosporin G (CAS No 74436-00-3) represents a groundbreaking compound with diverse therapeutic applications. Its ability to modulate immune responses and influence cellular behavior positions it as a key player in modern medicine. As research continues to uncover new insights into its mechanisms and potentials, Cyclosporin G holds the promise of revolutionizing treatment approaches for a wide range of diseases.
74436-00-3 (Cyclosporin G) Related Products
- 143205-42-9(NIM811)
- 59787-61-0(Cyclosporin C (>80%))
- 83602-39-5(Cyclosporin H)
- 63775-96-2(Cyclosporin D)
- 108027-45-8(Cyclosporin U (9CI))
- 59865-13-3(Cyclosporin A)
- 79217-60-0(Cyclosporin (9CI, ACI))
- 63775-95-1(Cyclosporin B (>80%))
- 477889-19-3(1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanol)
- 2138349-32-1(5-amino-1-(3-hydroxy-2,2-dimethylpropyl)-4-methyl-1,2-dihydropyridin-2-one)




